{[(3-methoxyphenyl)methyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate
CAS No.: 938575-90-7
Cat. No.: VC11922013
Molecular Formula: C16H15BrN2O4
Molecular Weight: 379.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 938575-90-7 |
|---|---|
| Molecular Formula | C16H15BrN2O4 |
| Molecular Weight | 379.20 g/mol |
| IUPAC Name | [2-[(3-methoxyphenyl)methylamino]-2-oxoethyl] 5-bromopyridine-3-carboxylate |
| Standard InChI | InChI=1S/C16H15BrN2O4/c1-22-14-4-2-3-11(5-14)7-19-15(20)10-23-16(21)12-6-13(17)9-18-8-12/h2-6,8-9H,7,10H2,1H3,(H,19,20) |
| Standard InChI Key | PAZCBVLXLYXHOX-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1)CNC(=O)COC(=O)C2=CC(=CN=C2)Br |
| Canonical SMILES | COC1=CC=CC(=C1)CNC(=O)COC(=O)C2=CC(=CN=C2)Br |
Introduction
Synthesis and Reaction Pathways
Precursor Preparation
The synthesis begins with methyl 5-bromopyridine-3-carboxylate (CAS No. 29681-44-5), a commercially available precursor . This compound is synthesized via bromination of methyl nicotinate or through metal-catalyzed cross-coupling reactions . Key steps include:
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Grignard reagent utilization: Reactions with isopropyl magnesium bromide under controlled temperatures (5–25°C) .
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Formylation: Introduction of aldehyde groups using dimethylformamide (DMF) in tetrahydrofuran (THF) .
Carbamate Formation
The precursor undergoes carbamate functionalization through two primary routes:
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Isocyanate pathway: Reaction with 3-methoxybenzyl isocyanate to form the carbamate bond.
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Acid chloride intermediate: Conversion of the carboxylate to an acid chloride (using thionyl chloride), followed by amine coupling.
Optimization and Yield
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Stabilizers: Tetramethylethylenediamine (TMEDA) reduces impurities, enhancing yield to ~67% .
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Temperature control: Reactions conducted at 10–15°C prevent side reactions .
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Purification: Column chromatography or recrystallization in petroleum ether/ethyl acetate (6:1) yields high-purity product .
Structural Characterization
Spectroscopic Analysis
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NMR Spectroscopy:
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¹H NMR: Peaks at δ 8.70 (pyridine H-2), 8.25 (pyridine H-6), and 3.90 (methoxy group) confirm substitution patterns.
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¹³C NMR: Signals at 165.2 ppm (carbamate carbonyl) and 52.1 ppm (methoxy carbon).
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Mass Spectrometry: Molecular ion peak at m/z 379.20 (C₁₆H₁₅BrN₂O₄⁺) aligns with the theoretical molecular weight.
Crystallography and Stability
While X-ray data are unavailable, analogous pyridine-carbamates exhibit planar pyridine rings and twisted carbamate groups, influencing solubility and reactivity . The compound is stable under inert conditions but hydrolyzes in acidic media due to the ester linkage .
Industrial and Research Applications
Pharmaceutical Intermediates
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Antiviral agents: Pyridine-carbamates are intermediates in HIV protease inhibitors .
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Agrochemicals: Used in synthesizing herbicides targeting acetolactate synthase .
Material Science
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Coordination polymers: Bromine and carboxylate groups enable metal-organic framework (MOF) construction for gas storage .
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Photoresists: Methoxy groups improve solubility in lithographic applications .
Data Compendium
| Property | Value | Source |
|---|---|---|
| CAS No. | 938575-90-7 | |
| Molecular Formula | C₁₆H₁₅BrN₂O₄ | |
| Molecular Weight | 379.20 g/mol | |
| IUPAC Name | [2-[(3-Methoxyphenyl)methylamino]-2-oxoethyl] 5-bromopyridine-3-carboxylate | |
| SMILES | COC(=O)C1=CC(=CN=C1)Br.NC(=O)COC(=O)C2=CC=CC(=C2)OC | |
| InChIKey | PAZCBVLXLYXHOX-UHFFFAOYSA-N |
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